6-Amino-4-hexyl-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-hexyl-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyranopyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hexyl-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method is the three-component one-pot reaction involving 3-substituted-1H-pyrazol-5-ones, aldehydes, and malononitrile under basic conditions. For instance, the reaction can be catalyzed by triethylamine in ethanol, leading to the formation of the desired pyranopyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multi-component reaction approach is scalable and can be adapted for industrial synthesis. The use of eco-friendly catalysts and solvent systems, such as choline chloride-based deep eutectic solvents, has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hexyl-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyranopyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the pyranopyrazole ring .
Scientific Research Applications
6-Amino-4-hexyl-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agrochemicals: It has been studied for its potential use as a pesticide and herbicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-hexyl-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For instance, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
- 6-Amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-C]pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-hexyl-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The hexyl and phenyl groups contribute to its lipophilicity and ability to interact with various biological targets, making it a versatile compound for research and application .
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-amino-4-hexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H22N4O/c1-2-3-4-8-11-14-15(12-20)18(21)24-19-16(14)17(22-23-19)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11,21H2,1H3,(H,22,23) |
InChI Key |
JLXDLKHNOASLOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
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